(R,R)-Octahydro-benzoimidazole-2-thione
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Overview
Description
(R,R)-Octahydro-benzoimidazole-2-thione is a chiral compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzoimidazole ring that is fully hydrogenated, resulting in an octahydro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Octahydro-benzoimidazole-2-thione typically involves the hydrogenation of benzoimidazole derivatives under specific conditions. One common method includes the catalytic hydrogenation of benzoimidazole using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective formation of the (R,R) enantiomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Octahydro-benzoimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated benzoimidazole derivatives.
Scientific Research Applications
(R,R)-Octahydro-benzoimidazole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (R,R)-Octahydro-benzoimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoimidazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S,S)-Octahydro-benzoimidazole-2-thione: The enantiomer of (R,R)-Octahydro-benzoimidazole-2-thione with different stereochemistry.
Benzoimidazole-2-thione: The non-hydrogenated form with different chemical properties.
Octahydro-benzoimidazole: Lacks the thione group, resulting in different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYFNNKRGLROQV-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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